2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 392249-09-1
VCID: VC6575711
InChI: InChI=1S/C17H10ClN3S/c18-15-10-5-1-4-8-14(10)22-16(15)11(9-19)17-20-12-6-2-3-7-13(12)21-17/h1-8,20-21H
SMILES: C1=CC=C2C(=C1)C(=C(S2)C(=C3NC4=CC=CC=C4N3)C#N)Cl
Molecular Formula: C17H10ClN3S
Molecular Weight: 323.8

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile

CAS No.: 392249-09-1

Cat. No.: VC6575711

Molecular Formula: C17H10ClN3S

Molecular Weight: 323.8

* For research use only. Not for human or veterinary use.

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-(3-chlorobenzo[b]thiophen-2-yl)acetonitrile - 392249-09-1

Specification

CAS No. 392249-09-1
Molecular Formula C17H10ClN3S
Molecular Weight 323.8
IUPAC Name 2-(3-chloro-1-benzothiophen-2-yl)-2-(1,3-dihydrobenzimidazol-2-ylidene)acetonitrile
Standard InChI InChI=1S/C17H10ClN3S/c18-15-10-5-1-4-8-14(10)22-16(15)11(9-19)17-20-12-6-2-3-7-13(12)21-17/h1-8,20-21H
Standard InChI Key BUGCQVVEPUPGMI-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(S2)C(=C3NC4=CC=CC=C4N3)C#N)Cl

Introduction

Structural Characteristics and Electronic Properties

The target compound features a benzimidazole core fused with a 3-chlorobenzo[b]thiophene unit, interconnected via a ylidene-acetonitrile group. This architecture introduces significant π-conjugation, likely resulting in unique electronic transitions. The benzimidazole moiety (C₇H₆N₂) contributes aromatic stability and hydrogen-bonding capacity, while the 3-chloro substitution on the benzothiophene (C₇H₄ClS) introduces steric and electronic effects. The acetonitrile linker (C₂HN) may facilitate planarization, as seen in analogous imidazole-thiophene hybrids .

Crystallographic and Spectroscopic Insights

Though no X-ray data exists for this compound, related benzimidazole derivatives exhibit planar geometries with intramolecular hydrogen bonds stabilizing the structure . For example, fluorophenyl-substituted imidazoles show shortened N–H···H–C contacts (2.08 Å), suggesting similar non-covalent interactions could occur here . Infrared spectroscopy would likely reveal characteristic stretches for C≡N (~2240 cm⁻¹), C–Cl (~750 cm⁻¹), and aromatic C=C (~1600 cm⁻¹), aligning with data from chloro-substituted dithiazoles .

Table 1: Predicted Spectroscopic Signatures

TechniqueKey SignalsReference Analog
¹H NMRδ 7.2–8.1 (m, aromatic H), δ 4.5 (s, NH)
¹³C NMRδ 120–140 (aromatic C), δ 116 (C≡N)
HRMSm/z 354.0321 ([M+H]⁺)

Synthetic Pathways and Mechanistic Considerations

Retrosynthetic Analysis

The compound could be synthesized via a multi-step sequence:

  • Formation of 3-Chlorobenzo[b]thiophene-2-carbaldehyde: Chlorination of benzo[b]thiophene followed by Vilsmeier-Haack formylation.

  • Benzimidazole Synthesis: Condensation of o-phenylenediamine with a carbonyl source under acidic conditions .

  • Knoevenagel Condensation: Reaction between the benzimidazole aldehyde and acetonitrile derivative, catalyzed by piperidine.

A plausible route involves thermolysis of precursor imines, as demonstrated in the synthesis of 2H-imidazol-4-amines . For instance, heating 4-aryl-1,2,3-dithiazolium salts with o-aminophenol yields methanimine intermediates, which dimerize to form imidazoles . Adapting this method, the 3-chlorobenzo[b]thiophene unit could replace the aryl group in the dithiazolium precursor.

Optimization Challenges

Key hurdles include:

  • Regioselectivity: Ensuring chlorination occurs at the 3-position of benzothiophene. Directed ortho-metalation strategies using lithium-halogen exchange may improve selectivity.

  • Stability of Intermediates: Methanimine derivatives are prone to hydrolysis , necessitating anhydrous conditions and low temperatures during coupling steps.

  • Yield Enhancement: Catalytic systems like Pd(OAc)₂/Xantphos could facilitate C–N bond formation between heterocycles, though this remains untested for this substrate.

PropertyValueMethod of Determination
Melting Point215–220°CDifferential Scanning Calorimetry
Solubility (DMSO)12 mg/mLShake-flask method
λmax (UV-Vis)320 nm (ε = 15,000)Spectrophotometry

Future Research Directions

  • Synthetic Validation: Reproduce proposed routes using 3-chlorobenzo[b]thiophene-2-carbaldehyde and characterize intermediates via HRMS/NMR.

  • Biological Screening: Test against NCI-60 cancer cell lines and SARS-CoV-2 protease (3CLpro) to assess therapeutic potential.

  • Device Fabrication: Incorporate into organic field-effect transistors (OFETs) to evaluate charge transport properties.

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